molecular formula C22H17N3 B13794646 s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- CAS No. 75318-64-8

s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)-

Cat. No.: B13794646
CAS No.: 75318-64-8
M. Wt: 323.4 g/mol
InChI Key: KFMWWRZUMCGQON-UHFFFAOYSA-N
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Description

s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- is a heterocyclic compound that belongs to the class of triazoloisoquinolines. This compound is characterized by the presence of a triazole ring fused to an isoquinoline ring, with a biphenyl group attached to the second position of the triazole ring. It has garnered interest due to its potential pharmacological activities, including anti-inflammatory, anticancer, and central nervous system depressant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- typically involves the condensation of a 2-amino-3,4-dihydro-1(2H)-isoquinolinone with an imidolyl, cyanamide, cyanic, or thiocyanic derivative . One common method includes the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid . The reaction conditions often require the use of catalysts such as potassium hydroxide and solvents like ethanol or methanol to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-phenylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMWWRZUMCGQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226277
Record name (1,2,4)Triazolo(5,1-a)isoquinoline, 2-(1,1'-biphenyl)-4-yl-5,6-dihydro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75318-64-8
Record name s-Triazolo(5,1-a)isoquinoline, 5,6-dihydro-2-(4-biphenylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075318648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,2,4)Triazolo(5,1-a)isoquinoline, 2-(1,1'-biphenyl)-4-yl-5,6-dihydro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90226277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1,1′-Biphenyl]-4-yl-5,6-dihydro[1,2,4]triazolo[5,1-a]isoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WXV4LA2F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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